Dehydro Ivabradine Oxalate
Description
Contextualization within Ivabradine Related Substances Research
The study of Dehydro Ivabradine Oxalate (B1200264) is an integral part of the broader research into Ivabradine's related substances. Pharmaceutical regulatory bodies mandate the identification and control of impurities in active pharmaceutical ingredients (APIs) and finished drug products. researchgate.netfrontiersin.org Research in this area encompasses a wide range of potential impurities, including starting materials, by-products of the synthesis, and various degradation products. nirmauni.ac.innirmauni.ac.in Dehydro Ivabradine is a prominent compound within this group, often included in the impurity profile analysis of Ivabradine. pharmaffiliates.com Its relationship with other impurities, such as the R-isomer of Ivabradine, N-Desmethyl Ivabradine (an active metabolite), and various oxidation products, is a key consideration in the development of comprehensive analytical methods. nih.govgeneesmiddeleninformatiebank.nlartis-standards.com
Significance as a Key Impurity and Degradation Product
Dehydro Ivabradine has been identified as a significant impurity that can be formed during the synthesis of Ivabradine, where it exists as a precursor that is subsequently hydrogenated to yield the final API. ub.edu Incomplete hydrogenation can therefore lead to its presence as a process impurity.
Furthermore, forced degradation studies, which are conducted to understand the stability of a drug substance under various stress conditions, have shown that Dehydro Ivabradine can be formed as a degradation product. nih.gov These studies have subjected Ivabradine to conditions such as increased temperature, acid and base hydrolysis, oxidation, and photolysis. nih.govfrontiersin.orgdoaj.org Specifically, Dehydro Ivabradine has been observed to form under oxidative and thermal stress conditions. The identification and characterization of such degradation products are crucial for establishing the degradation pathways of the drug and for developing stability-indicating analytical methods. researchgate.net
Overview of Research Trajectories Pertaining to Ivabradine Quality Attributes
Research concerning the quality attributes of Ivabradine has largely focused on the development and validation of robust analytical methods for the separation and quantification of Ivabradine from its impurities. pharmatutor.orgajrconline.org High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. nih.govpharmatutor.org Various HPLC methods, including reversed-phase and chiral chromatography, have been developed to achieve efficient separation of Ivabradine from Dehydro Ivabradine and other related substances. semanticscholar.orgmdpi.com These methods often employ different stationary phases, mobile phase compositions, and detectors, such as photodiode array (PDA) and mass spectrometry (MS), to ensure specificity and sensitivity. nih.govresearchgate.net The development of such stability-indicating methods is a regulatory requirement and is essential for routine quality control and stability monitoring of Ivabradine drug products. nirmauni.ac.inresearchgate.net
Compound Information
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Dehydro Ivabradine Oxalate | 1346558-08-4 | C29H36N2O9 | 556.61 |
| Dehydro Ivabradine | 1086026-31-4 | C27H34N2O5 | 466.57 |
| Ivabradine | 155974-00-8 | C27H36N2O5 | 468.59 |
| Ivabradine Hydrochloride | 148849-67-6 | C27H37ClN2O5 | 505.05 |
| Ivabradine Oxalate | 1086026-42-7 | C29H38N2O9 | 558.62 |
| N-Desmethyl Ivabradine | 495674-83-8 | C26H34N2O5 | 454.56 |
Summary of Ivabradine Degradation Studies
| Stress Condition | Degradation Observed | Key Degradation Products Identified |
| Acid Hydrolysis | Yes | Various degradation products, with different profiles in HCl vs. H2SO4. researchgate.net |
| Base Hydrolysis | Yes | Satisfactory separation of degradation products achieved. nih.govfrontiersin.org |
| Oxidative (Hydrogen Peroxide) | Yes, complete degradation observed. nih.govfrontiersin.org | Ox1, N1, and others. nih.govdoaj.org Dehydro Ivabradine formed under oxidative stress. |
| Thermal | Yes | Dehydro Ivabradine formed under thermal stress. |
| Photolysis | Yes | Photodegradation product (UV4), an active metabolite, was identified. nih.govdoaj.org |
Structure
2D Structure
Properties
IUPAC Name |
3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-methylamino]propyl]-7,8-dimethoxy-1H-3-benzazepin-2-one;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N2O5.C2H2O4/c1-28(17-21-11-20-14-25(33-4)26(34-5)16-22(20)21)8-6-9-29-10-7-18-12-23(31-2)24(32-3)13-19(18)15-27(29)30;3-1(4)2(5)6/h7,10,12-14,16,21H,6,8-9,11,15,17H2,1-5H3;(H,3,4)(H,5,6)/t21-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZJJKAYCYVLIR-ZMBIFBSDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCN1C=CC2=CC(=C(C=C2CC1=O)OC)OC)CC3CC4=CC(=C(C=C34)OC)OC.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCCN1C=CC2=CC(=C(C=C2CC1=O)OC)OC)C[C@H]3CC4=CC(=C(C=C34)OC)OC.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36N2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivations
Strategies for the Laboratory Synthesis of Dehydro Ivabradine Base
The initial step in producing Dehydro Ivabradine Oxalate (B1200264) is the synthesis of its free base, Dehydro Ivabradine. This process-related impurity and degradation product of Ivabradine is formed by the removal of two hydrogen atoms from the parent molecule.
The laboratory synthesis of Dehydro Ivabradine typically involves the dehydrogenation of Ivabradine. One established method involves the reaction between 3-(3-chloropropyl)-7, 8-dimethoxy- 1,3-dihydro-2H-3-benzazepin-2-one (Compound A) and (1S)-4,5-Dimethoxy-l-[(methylamino)methyl] benzocyclobutane (Compound B). ub.edu To enhance the reaction kinetics, potassium iodide can be used, which facilitates a halide exchange mechanism. The reaction is often monitored by high-performance liquid chromatography (HPLC).
A study on reaction time optimization indicated that increasing the catalyst loading can reduce the reaction time from 48 to 36 hours without compromising the yield. Another approach involves the hydrogenation of a dehydro-ivabradine salt, which can be achieved using a palladium on carbon (Pd/C) catalyst under hydrogen pressure. ub.edu
Table 1: Optimized Reaction Parameters for Dehydroivabradine Formation
| Parameter | Condition | Rationale |
|---|---|---|
| Reactants | Compound A and Compound B | Forms the Dehydro Ivabradine backbone |
| Catalyst | Potassium Iodide | Enhances reactivity through halide exchange |
| Solvent | Methyl Isobutyl Ketone (MIBK) | Provides a suitable reaction medium |
| Temperature | 85–90°C | Optimizes reaction rate |
| Atmosphere | Nitrogen | Prevents unwanted oxidation |
The purity of the synthesized Dehydro Ivabradine base is critical for its subsequent use. High-performance liquid chromatography (HPLC) is the standard method for this assessment. ingentaconnect.com A validated LC-MS/MS method is often necessary to achieve chromatographic resolution due to the near-identical mass-to-charge ratios of Ivabradine and Dehydro Ivabradine.
Purity is typically determined using a reversed-phase column, such as a C18 column, with a mobile phase consisting of a buffer and an organic solvent like acetonitrile. medicinescience.orgnirmauni.ac.in The goal is to achieve a purity level greater than 99.5%.
Table 2: HPLC Parameters for Purity Assessment
| Parameter | Specification | Purpose |
|---|---|---|
| Column | C18 stationary phase | Separation of Dehydro Ivabradine from impurities nirmauni.ac.in |
| Mobile Phase | Buffer (e.g., acetate, phosphate) and organic modifier (e.g., acetonitrile) nirmauni.ac.in | Elution and separation of compounds |
| Detection | UV or Mass Spectrometry (MS) medicinescience.org | Identification and quantification |
| Target Purity | >99.5% googleapis.com | Ensures suitability for use as a reference standard |
Formation of Dehydro Ivabradine Oxalate Salt
To improve stability and handling, the Dehydro Ivabradine base is converted into its oxalate salt.
The formation of this compound involves reacting the Dehydro Ivabradine base with oxalic acid. ub.edugoogle.com In a typical procedure, a solution of Dehydro Ivabradine in methanol (B129727) is heated, and a solution of oxalic acid dihydrate in methanol is added. google.com The mixture is then cooled to induce crystallization of the oxalate salt, which is subsequently filtered. ub.edugoogle.com This process can achieve yields of around 63%. ub.edu The resulting solid can be recrystallized from methanol to improve purity. ub.edugoogle.com
Table 3: Salification Process for this compound
| Step | Procedure | Purpose |
|---|---|---|
| 1. Dissolution | Dissolve Dehydro Ivabradine base in methanol. google.com | Prepare the base for reaction. |
| 2. Reagent Addition | Add a heated solution of oxalic acid dihydrate in methanol. google.com | Initiate the salt formation reaction. |
| 3. Crystallization | Cool the mixture to 0-5 °C. ub.edugoogle.com | Promote the precipitation of the oxalate salt. |
| 4. Isolation | Filter the solid precipitate. ub.edugoogle.com | Collect the this compound. |
| 5. Purification | Recrystallize from methanol. ub.edugoogle.com | Enhance the purity of the final product. |
The crystalline structure of this compound is confirmed using analytical techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). google.com Crystalline Ivabradine Oxalate is characterized by specific peaks in its XRPD pattern and an endothermic peak in its DSC thermogram, which indicates its melting point. google.com There are two main forms of calcium oxalate crystals, the di-hydrated form (weddelite) and the mono-hydrated form (whewellite), which have different crystallographic properties. connexence.com
Utility in Reference Standard Synthesis for Impurity Profiling
Dehydro Ivabradine is a known impurity of Ivabradine, and therefore, a well-characterized reference standard of this compound is essential for pharmaceutical quality control. veeprho.com This reference standard is used to develop and validate analytical methods, such as HPLC, for the qualitative and quantitative analysis of this impurity in the final drug product. patsnap.compharmainfo.in The availability of high-purity impurity standards is crucial for ensuring the safety and efficacy of Ivabradine. patsnap.comgoogle.com
Table 4: List of Compounds
| Compound Name |
|---|
| This compound |
| Ivabradine |
| Dehydro Ivabradine |
| Oxalic Acid |
| 3-(3-chloropropyl)-7, 8-dimethoxy- 1,3-dihydro-2H-3-benzazepin-2-one |
| (1S)-4,5-Dimethoxy-l-[(methylamino)methyl] benzocyclobutane |
| Potassium Iodide |
| Palladium on Carbon |
| Methyl Isobutyl Ketone |
| Acetonitrile |
Degradation Pathways and Mechanisms of Formation
Investigation of Dehydro Ivabradine Oxalate (B1200264) Generation under Stress Conditions
Forced degradation studies are essential to determine the intrinsic stability of a drug substance. nih.gov While comprehensive studies on the forced degradation of Ivabradine have identified several degradation products, the specific formation of Dehydro Ivabradine Oxalate is not extensively detailed in the primary scientific literature. nih.govlookchem.com Ivabradine has been shown to degrade under acidic, basic, oxidative, photolytic, and thermal stress. researchgate.netscite.ai The following subsections discuss the potential for this compound to form under these conditions.
Ivabradine is susceptible to degradation under acidic conditions. nbinno.com Studies have shown that treatment with hydrochloric acid or sulfuric acid leads to the formation of several degradation products. nih.govnbinno.com While specific studies detailing the isolation of this compound from acidic hydrolysis are not prevalent, the chemical structure of Ivabradine suggests a potential for dehydration under strong acidic conditions, which could lead to the formation of Dehydro Ivabradine. The subsequent presence of oxalic acid could then lead to the formation of the oxalate salt.
| Stress Condition | Reagent | Temperature | Duration | Potential for Dehydro Ivabradine Formation |
| Acidic Hydrolysis | 2 M HCl | 80°C | 24 hours | Plausible via dehydration |
| Acidic Hydrolysis | 1N HCl / 1N H2SO4 | 80°C | 1 hour | Plausible via dehydration |
Under basic conditions, using reagents such as sodium hydroxide, Ivabradine has been found to degrade. nih.gov The primary degradation products identified in basic hydrolysis studies are typically different from those formed under acidic stress. nih.gov The potential for the formation of Dehydro Ivabradine under basic conditions is considered to be low, as the likely degradation pathways involve hydrolysis of the amide bond rather than dehydration.
| Stress Condition | Reagent | Temperature | Duration | Potential for Dehydro Ivabradine Formation |
| Basic Hydrolysis | 1 M NaOH | 80°C | 24 hours | Unlikely |
| Basic Hydrolysis | 3N NaOH | 80°C | Not Specified | Unlikely |
Oxidative stress, typically induced by hydrogen peroxide, is a significant degradation pathway for Ivabradine. nih.gov These studies have led to the identification of several oxidative degradation products, including N-oxides. rsc.org The formation of Dehydro Ivabradine through an oxidative pathway is a plausible mechanism. Dehydrogenation, an oxidative process, could lead to the introduction of a double bond in the bicyclo[4.2.0]octa triene ring system, resulting in the formation of Dehydro Ivabradine.
| Stress Condition | Reagent | Temperature | Duration | Potential for Dehydro Ivabradine Formation |
| Oxidative Stress | 3% H₂O₂ | 80°C | 24 hours | Plausible via dehydrogenation |
| Oxidative Stress | 7.5% H₂O₂ | 80°C | 24 hours | Plausible via dehydrogenation |
| Oxidative Stress | 15% H₂O₂ | 80°C | 24 hours | Plausible via dehydrogenation |
Ivabradine has been shown to be sensitive to light, leading to the formation of photodegradation products. nih.govresearcher.life Photolytic degradation can induce a variety of chemical reactions, including oxidation and bond cleavage. nih.gov The formation of Dehydro Ivabradine through a photolytic dehydrogenation reaction is a theoretical possibility.
| Stress Condition | Illumination | Duration | Form | Potential for Dehydro Ivabradine Formation |
| Photolytic Degradation | 500 W/m² | 24 and 48 hours | Solution | Plausible via photolytic dehydrogenation |
| Photolytic Degradation | 500 W/m² | 120 hours | Solid | Less likely, solid form is more stable |
Thermal stress studies have indicated that Ivabradine is relatively stable to heat in the solid form, but degradation can occur at elevated temperatures, especially in solution. nih.gov The formation of Dehydro Ivabradine through thermal degradation could potentially occur via a dehydration reaction, particularly in the presence of trace amounts of acid or base.
| Stress Condition | Temperature | Duration | Medium | Potential for Dehydro Ivabradine Formation |
| Thermal Degradation | 80°C | 24 hours | Deionized water | Plausible via thermal dehydration |
Proposed Chemical Mechanisms for this compound Formation
While direct experimental evidence from forced degradation studies is limited, the formation of Dehydro Ivabradine from Ivabradine can be postulated through two primary chemical mechanisms: dehydration and dehydrogenation.
Dehydration: This mechanism is most plausible under acidic or high-temperature conditions. Protonation of the hydroxyl group on the bicyclo[4.2.0]octa triene ring of a precursor or a hydrated form of Ivabradine could lead to the elimination of a water molecule, resulting in the formation of a double bond and yielding Dehydro Ivabradine.
Dehydrogenation: This oxidative mechanism is plausible under oxidative or photolytic stress. The reaction would involve the removal of two hydrogen atoms from the bicyclo[4.2.0]octa triene ring system, leading to the formation of a double bond and the Dehydro Ivabradine structure.
Once Dehydro Ivabradine is formed as a degradation product, if oxalic acid is present in the system, either as a counter-ion or introduced during analysis, it can react with the basic nitrogen atom of Dehydro Ivabradine to form the thermodynamically stable this compound salt.
Elucidation of Dehydrogenation Processes
The formation of Dehydro Ivabradine from Ivabradine involves a dehydrogenation reaction, which is characterized by the loss of two hydrogen atoms, resulting in the formation of a double bond. While the precise mechanisms of this dehydrogenation process under various stress conditions are not extensively detailed in publicly available literature, it is understood to be a potential transformation. Oxidative conditions, in particular, are known to promote dehydrogenation reactions.
In the context of Ivabradine, this transformation would likely occur at the tetrahydro-benzazepine ring system. The presence of tertiary amine and adjacent methylene (B1212753) groups in the Ivabradine structure could be susceptible to oxidation, leading to the formation of an iminium intermediate, which could then lose a proton to form the more stable, conjugated dehydro product.
Role of Intermediates in Degradation Cascades
The degradation of a complex molecule like Ivabradine often proceeds through a cascade of reactions involving various unstable intermediates. In the formation of Dehydro Ivabradine, several reactive intermediates could play a crucial role.
Under oxidative stress, the reaction may be initiated by the formation of radical species. For instance, a hydroxyl radical could abstract a hydrogen atom from the Ivabradine molecule, leading to the formation of a carbon-centered radical. This radical could then undergo further oxidation to form a carbocation or an iminium ion, which are key intermediates in dehydrogenation reactions.
The specific nature of the intermediates would likely depend on the type of stressor. For example:
Oxidative Degradation: In the presence of oxidizing agents, the formation of N-oxides has been identified as a major degradation pathway for Ivabradine. rsc.org These N-oxide intermediates could potentially undergo further reactions, although a direct pathway to Dehydro Ivabradine from an N-oxide is not immediately obvious and would require significant molecular rearrangement. The metabolism of Ivabradine is known to be mediated by the cytochrome P450 system, which often involves oxidative transformations. drugbank.com While this is a biological process, it can provide insights into the potential chemical reactivity of the molecule.
Photodegradation: Exposure to light can lead to the formation of excited-state molecules that are more reactive. Photolytic degradation of Ivabradine has been shown to produce several degradation products. researchgate.net The energy from light could facilitate the homolytic cleavage of C-H bonds, generating radical intermediates that could then lead to dehydrogenation.
The characterization of these transient intermediates is challenging and typically requires sophisticated analytical techniques. While forced degradation studies have successfully identified the final degradation products, the direct observation and characterization of the intermediates in the pathway to Dehydro Ivabradine remain an area for further investigation.
Degradation Kinetics and Rate-Limiting Steps
The study of degradation kinetics is crucial for understanding the stability of a drug and predicting its shelf life. For this compound, detailed kinetic studies focusing specifically on its formation from Ivabradine are not extensively reported in the available scientific literature. However, general findings from forced degradation studies of Ivabradine provide some insights into the conditions that accelerate its degradation.
Ivabradine has been found to be relatively stable under certain conditions but degrades significantly under others. nih.govlookchem.com For instance, it shows notable degradation in acidic and basic media, while being more stable under neutral, oxidative, and photolytic conditions in some studies. lookchem.com However, other research indicates that increased temperature, acid, base, oxidizing agents, and light can all contribute to its degradation. researchgate.net
The rate of degradation of Ivabradine and the formation of its various degradation products, including Dehydro Ivabradine, will be dependent on several factors such as:
pH: The rate of hydrolysis is often pH-dependent.
Temperature: Degradation reactions are generally accelerated at higher temperatures.
Concentration of reactants: The concentration of the drug and any stressor (e.g., acid, base, oxidizing agent) will influence the reaction rate.
Light intensity: For photolytic degradation, the intensity and wavelength of the light source are critical.
The following table summarizes the findings from forced degradation studies on Ivabradine, which can infer the conditions affecting the kinetics of Dehydro Ivabradine formation.
| Stress Condition | Observation | Reference |
| Acid Hydrolysis | Significant degradation observed. | nih.govlookchem.com |
| Base Hydrolysis | Significant degradation observed. | nih.govlookchem.com |
| Oxidative (H₂O₂) | Degradation observed. | nih.gov |
| Thermal | Stable in some studies, degradation at elevated temperatures in others. | nih.govlookchem.com |
| Photolytic | Stable in some studies, degradation upon exposure to UV radiation in others. | nih.govresearchgate.net |
This table is interactive. Click on the headers to sort.
Further research focusing on the kinetics of the specific dehydrogenation reaction of Ivabradine would be necessary to determine the rate law, the rate constants under different conditions, and to definitively identify the rate-limiting step in the formation of this compound.
Structural Elucidation and Advanced Spectroscopic Characterization
Mass Spectrometry (MS) Techniques for Structural Confirmation
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.
High-resolution mass spectrometry is critical for determining the precise elemental composition of a molecule by providing a highly accurate mass measurement. For Dehydro Ivabradine Oxalate (B1200264), the theoretical exact mass can be calculated to confirm its molecular formula. PubChem provides a computed monoisotopic mass of 556.24208073 Da for Dehydro Ivabradine Oxalate (C₂₉H₃₆N₂O₉). nih.gov Experimental HR-MS analysis would aim to measure the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ with high precision. The close correlation between the experimentally measured exact mass and the theoretically calculated mass would provide strong evidence for the elemental composition of C₂₉H₃₆N₂O₉, thus confirming the molecular formula of the compound.
Table 1: Theoretical Mass Data for this compound
| Property | Value |
| Molecular Formula | C₂₉H₃₆N₂O₉ |
| Molecular Weight | 556.61 g/mol |
| Monoisotopic Mass | 556.24208073 Da |
Data sourced from PubChem and Pharmaffiliates. akjournals.comnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules, providing information about the chemical environment of individual atoms.
¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. A complete ¹H NMR spectral analysis of this compound would reveal distinct signals for each proton in the molecule. Although specific, publicly available ¹H NMR data for this compound is limited, a detailed spectrum would be expected to show signals corresponding to the aromatic protons on the benzazepinone and dimethoxybicyclo[4.2.0]octatriene rings, the protons of the methoxy groups, the methylene (B1212753) protons of the propyl side chain and the benzazepinone ring, the methyl group on the nitrogen atom, and the vinylic protons of the dehydro moiety. The integration of these signals would correspond to the number of protons, and the coupling patterns would provide information on adjacent protons.
¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. A ¹³C NMR spectrum of this compound would display distinct signals for each of the 29 carbon atoms in the molecule (27 from the Dehydro Ivabradine moiety and 2 from the oxalate). The chemical shifts of these signals would be indicative of the type of carbon atom (e.g., aromatic, aliphatic, carbonyl, methoxy). While specific experimental data is not widely published, a detailed analysis would confirm the presence of the carbonyl carbon of the lactam, the aromatic carbons, the carbons of the methoxy groups, and the aliphatic carbons of the side chain and the bicyclic system.
COSY (Correlation Spectroscopy): A COSY spectrum would reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This would be instrumental in tracing the proton connectivity within the propyl side chain and the aliphatic portions of the ring systems.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This technique allows for the direct assignment of the ¹³C signals based on the already assigned ¹H signals.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is a powerful tool for establishing the connectivity between different structural fragments of the molecule, such as linking the propyl side chain to the nitrogen of the benzazepinone ring and to the dimethoxybicyclo[4.2.0]octatriene moiety.
Through the combined application of these advanced spectroscopic techniques, a comprehensive and unambiguous structural elucidation of this compound can be achieved, ensuring its correct identification and characterization in pharmaceutical development and quality control.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. While specific experimental IR data for this compound is not widely published in peer-reviewed literature, the expected characteristic absorption bands can be predicted based on its known structure and by comparison with the spectra of the parent drug, Ivabradine.
The IR spectrum of this compound is expected to exhibit a complex pattern of absorption bands corresponding to its various functional moieties. Key vibrational frequencies anticipated include:
C-H Stretching: Aromatic and aliphatic C-H stretching vibrations are expected in the region of 3100-2850 cm⁻¹.
C=O Stretching: A strong absorption band corresponding to the carbonyl group of the lactam ring in the benzazepinone moiety is anticipated around 1650-1680 cm⁻¹.
C=C Stretching: The presence of the aromatic rings and the double bond in the dehydro- structure would give rise to characteristic C=C stretching vibrations in the 1600-1450 cm⁻¹ region.
C-N Stretching: The stretching vibrations of the tertiary amine and the amide C-N bond are expected to appear in the 1250-1020 cm⁻¹ range.
C-O Stretching: The methoxy (O-CH₃) groups on the aromatic rings will produce strong C-O stretching bands, typically in the 1260-1000 cm⁻¹ region.
Oxalate Anion Vibrations: The oxalate counter-ion will contribute its own characteristic absorption bands. These typically include a strong, broad absorption from the carboxylate O-H stretching (if any residual) and C=O stretching vibrations, often observed in the 1700-1600 cm⁻¹ region, which may overlap with the lactam carbonyl absorption.
A hypothetical data table summarizing the expected IR absorption bands for this compound is presented below.
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100-3000 | Medium |
| Aliphatic C-H Stretch | 2960-2850 | Medium |
| Lactam C=O Stretch | 1680-1650 | Strong |
| Oxalate C=O Stretch | 1700-1600 | Strong |
| Aromatic C=C Stretch | 1600-1450 | Medium |
| C-N Stretch (Amine and Amide) | 1250-1020 | Medium |
| C-O Stretch (Ether) | 1260-1000 | Strong |
Integration of Spectroscopic Data for Comprehensive Structural Characterization
A definitive structural elucidation of this compound cannot be achieved through a single analytical technique. A comprehensive approach that integrates data from various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), in conjunction with IR spectroscopy, is essential.
¹H and ¹³C NMR Spectroscopy: NMR spectroscopy would provide detailed information about the carbon-hydrogen framework of the molecule. ¹H NMR would reveal the number of different types of protons, their chemical environments, and their connectivity through spin-spin coupling. ¹³C NMR would identify all the unique carbon atoms in the molecule. The presence of signals in the olefinic region of both ¹H and ¹³C NMR spectra would be crucial in confirming the "dehydro" nature of the compound.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is critical for determining the exact molecular weight and elemental composition of this compound. The fragmentation pattern observed in the tandem mass spectrometry (MS/MS) spectrum would provide valuable information about the connectivity of different structural fragments, further corroborating the proposed structure. Forced degradation studies of Ivabradine have utilized HPLC coupled with Q-TOF-MS to identify and characterize degradation products, a technique that would be equally applicable to the detailed analysis of this compound. nih.govresearchgate.netscite.aimostwiedzy.pl
By combining the functional group information from IR spectroscopy with the detailed connectivity and molecular formula data from NMR and MS, a complete and unambiguous structural assignment of this compound can be achieved. This integrated spectroscopic approach is fundamental for the quality control of Ivabradine and for understanding the pharmacological and toxicological profiles of its impurities.
Analytical Method Development and Validation for Quantification
Chromatographic Techniques for Separation and Quantification
Chromatographic techniques are the cornerstone for the analytical characterization of Dehydro Ivabradine Oxalate (B1200264), providing the necessary selectivity and sensitivity for its determination in the presence of Ivabradine and other related substances.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of Dehydro Ivabradine Oxalate. nih.gov Various methods have been developed, primarily focusing on Reversed-Phase HPLC (RP-HPLC) for its wide applicability and efficiency in separating compounds with varying polarities.
The optimization of RP-HPLC methods for the quantification of this compound involves a systematic evaluation of several chromatographic parameters to achieve optimal separation and peak characteristics. Key parameters that are typically optimized include the stationary phase (column), mobile phase composition (including pH and organic modifiers), flow rate, and detection wavelength.
Initial method development often involves screening different C18 and C8 columns. For instance, a Zorbax phenyl column has been utilized in a gradient elution method for the separation of Ivabradine and its process-related impurities, including Dehydro Ivabradine. akjournals.com The mobile phase commonly consists of an aqueous buffer and an organic solvent such as acetonitrile or methanol (B129727). The pH of the aqueous phase is a critical factor influencing the retention and peak shape of ionizable compounds like this compound. A chemometric approach has been applied to optimize the separation of Ivabradine and its eleven impurities, where factors like the pH of the aqueous component, phosphate buffer molarity, and organic solvent content were systematically varied. akjournals.com
A typical optimized RP-HPLC method might employ a C18 column with a mobile phase composed of a mixture of a phosphate buffer and acetonitrile. The detection is often carried out using a UV detector at a wavelength where Dehydro Ivabradine exhibits significant absorbance, such as 285 nm. akjournals.com
Table 1: Exemplary RP-HPLC Method Parameters for the Analysis of Ivabradine and its Impurities
| Parameter | Condition | Reference |
| Column | Zorbax phenyl | akjournals.com |
| Mobile Phase | Gradient application of 0.075% trifluoroacetic acid, acetonitrile, and methanol | akjournals.com |
| Flow Rate | 1.5 mL/min | akjournals.com |
| Detection | PDA detector at 285 nm | akjournals.com |
Method validation is performed according to the International Council for Harmonisation (ICH) guidelines to ensure the reliability of the analytical procedure. akjournals.com Validation parameters typically include linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantitation (LOQ).
A study on the simultaneous determination of chiral and achiral impurities of Ivabradine investigated seven different polysaccharide-type chiral columns. The Lux Cellulose-2 column, based on cellulose tris(3-chloro-4-methylphenylcarbamate), provided the best results with a mobile phase of 0.06% (v/v) diethylamine in a methanol/acetonitrile mixture (98/2 v/v). rsc.org This method demonstrated baseline separation between all compounds, including the enantiomeric impurity of Ivabradine and other related substances. rsc.org
Table 2: Chiral HPLC Method for Separation of Ivabradine Enantiomers and Impurities
| Parameter | Condition | Reference |
| Column | Lux Cellulose-2 | rsc.org |
| Mobile Phase | 0.06% (v/v) diethylamine in methanol/acetonitrile (98/2 v/v) | rsc.org |
| Flow Rate | 0.45 mL/min | rsc.org |
| Temperature | 12 °C | rsc.org |
Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over conventional HPLC in terms of speed, resolution, and sensitivity, primarily due to the use of smaller particle size columns (sub-2 µm). Stability-indicating UPLC methods have been developed for the simultaneous estimation of Ivabradine and other drugs, which can be adapted for the analysis of its impurities.
For instance, a UPLC method was developed for the simultaneous quantification of Carvedilol and Ivabradine using a C8 column (100 × 2.1 mm, 1.8 µm). The mobile phase consisted of a 0.5% triethylamine buffer (pH 6.4) and acetonitrile in a 50:50 v/v ratio, with a flow rate of 0.4 mL/min and UV detection at 285 nm. This method boasts a short run time of two minutes. While this method was developed for the main compounds, its high efficiency makes it suitable for adaptation to resolve and quantify impurities like this compound.
Table 3: UPLC Method Parameters for Simultaneous Analysis of Ivabradine
| Parameter | Condition |
| Column | C8 (100 × 2.1 mm, 1.8 µm) |
| Mobile Phase | 0.5% triethylamine buffer (pH 6.4) and acetonitrile (50:50 v/v) |
| Flow Rate | 0.4 mL/min |
| Detection | UV at 285 nm |
Thin-Layer Chromatography (TLC) serves as a simple and cost-effective tool for the qualitative screening of impurities in Ivabradine, including Dehydro Ivabradine. The retention behavior of Ivabradine and its related compounds has been studied using various TLC systems.
Both normal-phase and reversed-phase TLC have been employed. For reversed-phase analysis, an RP-18 stationary phase can be used with mobile phases such as methanol-6.25% aqueous ammonia or tetrahydrofuran-6.25% aqueous ammonia. For normal-phase separations, a silica gel stationary phase with a mobile phase like tetrahydrofuran–6.25% methanolic ammonia can be utilized. These methods allow for the evaluation of the presence of various impurities by comparing the retention factors (Rf values) of the spots to that of a reference standard of Dehydro Ivabradine.
High-Performance Thin-Layer Chromatography (HPTLC) offers improved resolution and sensitivity compared to conventional TLC. An HPTLC method for the simultaneous determination of Ivabradine and Metoprolol used TLC silica 60 F254 plates with a developing system of chloroform: methanol: formic acid: ammonia (8.5:1.5:0.2:0.1, v/v). Densitometric analysis was performed at 275 nm. Such a system could be readily applied for the screening of Dehydro Ivabradine. veeprho.com
High-Performance Liquid Chromatography (HPLC) Methodologies
Hyphenated Techniques for Enhanced Detection and Identification
Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are powerful tools for the unambiguous identification and quantification of impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a key hyphenated technique for the analysis of this compound. nih.gov LC-MS combines the separation power of HPLC or UPLC with the high selectivity and sensitivity of mass spectrometry, enabling the determination of the molecular weights of impurities. This is particularly useful for the identification of unknown degradation products or process-related impurities.
In the context of Ivabradine analysis, LC-MS has been used to identify degradation products formed under various stress conditions. nih.gov For instance, an HPLC system coupled with a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer can provide accurate mass measurements, facilitating the elucidation of the elemental composition and structure of impurities like Dehydro Ivabradine. nih.gov this compound is also used as an internal standard in LC-MS methods for the determination of Ivabradine in biological matrices.
Tandem mass spectrometry (LC-MS/MS) further enhances selectivity and sensitivity by monitoring specific fragmentation transitions of the analyte. A sensitive LC-MS/MS method for the determination of Ivabradine in human plasma utilized an electrospray ionization (ESI) source in the positive-ion mode. The MS/MS ion transitions for Ivabradine were monitored for quantification. A similar approach can be applied for the sensitive and selective quantification of this compound in various matrices.
Liquid Chromatography-Mass Spectrometry (LC-MS) Applications
Liquid Chromatography-Mass Spectrometry (LC-MS) stands out as a powerful technique for the determination of this compound. Its high sensitivity and specificity make it ideal for identifying and quantifying impurities, even at trace levels. In the broader context of Ivabradine analysis, LC-MS/MS methods have been developed for quantification in biological matrices like human plasma. nih.gov
One such method utilized an electrospray ionization (ESI) source in the positive-ion mode, monitoring ion transitions of m/z 469→177 for the parent drug, Ivabradine. nih.gov For impurity profiling, HPLC coupled with advanced mass spectrometry detectors like Quadrupole Time-of-Flight (Q-TOF-MS) has been employed to identify degradation products of Ivabradine under stress conditions. nih.gov this compound itself can be used as an internal standard or a reference standard in the development and validation of these LC-MS assays to quantify impurities in Ivabradine substances and products.
LC-UV/PDA (Photodiode Array) Detection Integration
Reverse-phase HPLC (RP-HPLC) methods integrated with Ultraviolet (UV) or Photodiode Array (PDA) detectors are commonly developed for the routine analysis of Ivabradine and its related compounds. A PDA detector offers the advantage of acquiring spectral data across a range of wavelengths, which is invaluable for assessing peak purity and specificity.
Specificity of an analytical method for the parent compound is often established by demonstrating that there is no interference from impurities like this compound or formulation excipients. researchgate.netnih.gov The peak purity of the main component can be determined using a PDA detector to ensure the peak is homogenous and not co-eluting with any impurities. researchgate.net The UV detection wavelength for analyzing Ivabradine and its related substances is typically set around 285 nm or 286 nm. researchgate.netnih.govresearchgate.netrjptonline.orgnih.gov
LC-QDa (Quadrupole Detector) for Molecular Weight Confirmation
The use of a mass detector, such as a single quadrupole detector (QDa), provides an additional layer of confirmation by verifying the molecular weight of the eluting peaks. While more advanced systems like triple-quadrupole or Q-TOF mass spectrometers are used for complex structural elucidation and ultra-sensitive quantification, a QDa can be effectively integrated into an HPLC system for routine identity confirmation. nih.govnih.gov For this compound, with a molecular formula of C29H36N2O9, a QDa would confirm the presence of the corresponding molecular ion, thereby unequivocally identifying the peak in a chromatogram. nih.govpharmaffiliates.com This is particularly useful in forced degradation studies where multiple unknown degradation products may be formed. nih.gov
Method Validation According to Regulatory Guidelines (e.g., ICH Q2(R1))
Validation of the analytical method is essential to demonstrate its suitability for the intended purpose. This is performed in accordance with regulatory guidelines, such as the International Council for Harmonisation (ICH) Q2(R1) guidelines. nih.govbrieflands.com Validation encompasses a series of tests to verify the method's performance characteristics.
Specificity and Selectivity Studies
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. researchpublish.com In the context of this compound, the method must be able to separate its peak from that of Ivabradine and other related impurities. This is typically demonstrated by the analysis of blank samples (diluent), placebo formulations, and spiked samples. researchgate.net The absence of interfering peaks at the retention time of the analyte confirms the method's specificity. nih.gov
Linearity and Range Determination
Linearity demonstrates the proportional relationship between the concentration of the analyte and the response of the analytical method over a specified range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be precise, accurate, and linear. For related substances of Ivabradine, various linear ranges have been established with excellent correlation.
| Concentration Range (µg/mL) | Correlation Coefficient (r²) | Reference |
|---|---|---|
| 30 - 210 | 0.9998 | nih.govnih.gov |
| 4.2 - 31.6 | ≥ 0.999 | researchgate.net |
| 40 - 80 | 0.9974 | researchpublish.com |
| 10 - 50 | > 0.999 | rjptonline.org |
| 5 - 30 | 0.999 | japsonline.com |
Accuracy and Precision Assessments
Accuracy refers to the closeness of the test results obtained by the method to the true value and is often determined through recovery studies. Precision evaluates the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under prescribed conditions. It includes repeatability (intra-day precision) and intermediate precision (inter-day precision), expressed as the Relative Standard Deviation (%RSD). Analytical methods for Ivabradine have consistently shown high accuracy and precision, with %RSD values well within the acceptable limit of not more than 2%. researchgate.netresearchpublish.com
| Parameter | Finding | Reference |
|---|---|---|
| Accuracy (% Recovery) | Mean recovery of 99.00% and 98.55% for different tablet formulations. | nih.govnih.gov |
| Mean recovery of 100.37%. | researchgate.net | |
| Precision (% RSD) | Intra-day and Inter-day precision %RSD was always less than 2%. | nih.govnih.gov |
| %RSD was less than 2%. | researchgate.netresearchpublish.com |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are critical parameters in validating an analytical method, representing the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For methods analyzing Ivabradine and its related substances, including this compound, these values establish the sensitivity of the assay. Various chromatographic techniques have been validated to determine these limits.
For instance, a stability-indicating High-Performance Thin-Layer Chromatography (HPTLC) method determined the LOD and LOQ for Ivabradine HCl to be 20.73 ng/band and 62.83 ng/band, respectively. pharmasm.com In Reverse Phase High-Performance Liquid Chromatography (RP-HPLC), different studies have reported varying limits based on the specific method parameters. One RP-HPLC method reported an LOD of 2.47 ppm and an LOQ of 7.48 ppm for Ivabradine. impactfactor.org Another study established the LOD and LOQ at 0.06 µg/mL and 0.2 µg/mL, respectively. researchgate.net Further research has documented LOD and LOQ values of 0.30 µg/mL and 0.90 µg/mL, showcasing the range of sensitivities achievable with this technique. wjpmr.com
Table 1: LOD and LOQ Values for Ivabradine from Various Analytical Methods
| Analytical Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Source |
|---|---|---|---|
| HPTLC | 20.73 ng/band | 62.83 ng/band | pharmasm.com |
| RP-HPLC | 2.47 ppm | 7.48 ppm | impactfactor.org |
| RP-HPLC | 0.06 µg/mL | 0.2 µg/mL | researchgate.net |
| RP-HPLC | 0.30 µg/mL | 0.90 µg/mL | wjpmr.com |
| RP-HPLC | - | 2.2 µg/mL | brieflands.com |
Robustness and Ruggedness Evaluations
Robustness and ruggedness are measures of a method's reproducibility. Robustness is determined by assessing the method's capacity to remain unaffected by small, deliberate variations in its parameters, while ruggedness is evaluated by having the analysis performed by different analysts or on different instruments. researchgate.netjapsonline.com
The robustness of an analytical method is typically tested by intentionally altering parameters such as the mobile phase composition, flow rate, and column temperature. japsonline.com In one study, the flow rate was adjusted by ±0.1 mL/min, the mobile phase composition was altered by ±5%, and the column temperature was varied by ±5°C. japsonline.com Another evaluation involved changing the flow rate by ±0.1 mL/min and the detection wavelength by ±2 nm. impactfactor.org The results of these variations are measured, often by the percent relative standard deviation (%RSD), which should remain within acceptable limits (typically <2%) to confirm the method's robustness. impactfactor.orgnih.gov Ruggedness testing confirms that the method is reproducible under different external conditions. researchgate.net
Table 2: Parameters Varied for Robustness Testing of Ivabradine Analytical Methods
| Parameter Varied | Variation | Result (%RSD) | Source |
|---|---|---|---|
| Flow Rate | ± 0.1 mL/min | 0.54% - 1.51% | impactfactor.org |
| Wavelength | ± 2 nm | 1.34% - 1.37% | impactfactor.org |
| Mobile Phase Composition | ± 5% v/v | Not Specified | japsonline.com |
| Column Temperature | ± 5°C | Not Specified | japsonline.com |
Development of Stability-Indicating Methods for Ivabradine Analysis
A stability-indicating method (SIM) is an analytical procedure capable of separating and accurately quantifying the drug substance in the presence of its degradation products, process impurities, and excipients. rsc.orghumanjournals.com The development of such methods is essential for studying the stability of Ivabradine and for quantifying impurities like this compound, which can form during synthesis or through degradation. rsc.org
The development of a SIM involves subjecting the drug substance to forced degradation under various stress conditions. This process helps to generate potential degradation products and ensures that the analytical method can effectively separate them from the parent drug. humanjournals.com Common stress conditions include:
Acidic Hydrolysis : Exposure to acids like 1 N HCl, sometimes with heat. pharmasm.comimpactfactor.orgresearchgate.net
Alkaline Hydrolysis : Exposure to bases such as 0.1 N or 5 N NaOH. pharmasm.comresearchgate.net
Oxidative Degradation : Treatment with oxidizing agents, for example, 3% hydrogen peroxide. pharmasm.comresearchgate.net
Thermal Stress : Exposing the drug to high temperatures, such as 105°C for 24 hours. researchgate.net
Photolytic Stress : Exposure to UV light, for instance, at a wavelength of 254 nm. researchgate.net
Following forced degradation, a chromatographic method, typically RP-HPLC, is developed and optimized to achieve adequate resolution between the Ivabradine peak and the peaks of all generated impurities, including Dehydro Ivabradine. rsc.orghumanjournals.com The validation of these methods according to International Council for Harmonisation (ICH) guidelines confirms their suitability for routine quality control and stability studies. rsc.orghumanjournals.com
Table 3: Forced Degradation Conditions Applied in Stability-Indicating Method Development for Ivabradine
| Stress Condition | Reagent/Parameter | Source |
|---|---|---|
| Acid Degradation | 1 N HCl at 60°C | pharmasm.com |
| Alkali Degradation | 0.1 N NaOH at room temperature | pharmasm.com |
| Oxidative Degradation | 3% H₂O₂ at room temperature | pharmasm.com |
| Thermal Degradation | 105°C for 24 hours | researchgate.net |
| Photolytic Degradation | UV light at 254 nm for 48 hours | researchgate.net |
| Humidity | 40°C / 75% RH for 24 hours | researchgate.net |
Impurity Profiling and Control Strategies in Ivabradine Manufacturing
Identification and Quantification of Dehydro Ivabradine Oxalate (B1200264) in Drug Substance
The identification and quantification of impurities in an active pharmaceutical ingredient (API) are critical components of quality control in drug manufacturing. Dehydro Ivabradine Oxalate is a known process-related impurity and a potential degradation product of Ivabradine. nbinno.com Its presence in the drug substance must be carefully monitored to ensure the safety and efficacy of the final drug product.
High-Performance Liquid Chromatography (HPLC) is the most widely employed analytical technique for the identification and quantification of this compound in the Ivabradine drug substance. nbinno.comnih.gov Reversed-phase HPLC (RP-HPLC) methods are particularly effective in separating Ivabradine from its impurities, including this compound.
A typical RP-HPLC method involves the use of a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (such as ammonium (B1175870) formate) and an organic solvent (like acetonitrile), often in a gradient elution mode. nih.gov Detection is commonly performed using a UV detector at a wavelength where both Ivabradine and this compound exhibit significant absorbance, typically around 286 nm. nih.gov
Forced degradation studies are instrumental in identifying potential degradation products like this compound. nih.govnih.gov These studies involve subjecting the Ivabradine drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis. nih.govnih.gov The degradation products formed are then separated and identified using techniques like HPLC coupled with mass spectrometry (LC-MS). nih.gov
The quantification of this compound is achieved by comparing the peak area of the impurity in the sample chromatogram to the peak area of a certified reference standard of this compound. The concentration of the impurity is then calculated using a calibration curve generated from the reference standard.
Table 1: Representative HPLC Method Parameters for the Analysis of this compound in Ivabradine Drug Substance
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with a mixture of aqueous buffer (e.g., 10 mM ammonium formate, pH 3.0) and acetonitrile |
| Flow Rate | 0.7 - 1.0 mL/min |
| Detection Wavelength | 286 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 - 20 µL |
Identification and Quantification of this compound in Drug Product Formulations
The identification and quantification of this compound in the final drug product formulations, such as tablets, are equally crucial to ensure product quality and patient safety. The analytical methods employed are similar to those used for the drug substance, with additional considerations for the extraction of the analyte from the formulation matrix.
Sample preparation is a critical step in the analysis of drug product formulations. It typically involves grinding the tablets into a fine powder, followed by extraction of the drug and its impurities using a suitable solvent. The choice of solvent is important to ensure complete extraction of both Ivabradine and this compound while minimizing interference from excipients.
Once the sample is prepared, the same RP-HPLC methods as described for the drug substance can be utilized for the separation and quantification of this compound. Method validation is essential to demonstrate that the analytical procedure is suitable for its intended purpose and is not affected by the presence of excipients in the formulation.
Table 2: Typical Validation Parameters for an HPLC Method for the Quantification of this compound in a Drug Product
| Validation Parameter | Description |
| Specificity | The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. |
| Accuracy | The closeness of test results obtained by the method to the true value. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. |
Process Analytical Technology (PAT) Approaches for Impurity Monitoring
Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes, with the goal of ensuring final product quality. The implementation of PAT for monitoring impurities like this compound can provide real-time or near-real-time data, enabling proactive control of the manufacturing process.
Spectroscopic techniques are particularly well-suited for in-line or on-line monitoring in a PAT framework. Techniques such as Near-Infrared (NIR) spectroscopy, Raman spectroscopy, and UV-Vis spectroscopy can be used to monitor the progress of the Ivabradine synthesis reaction and the formation of impurities in real-time. google.com
For instance, an in-line spectroscopic probe can be inserted directly into the reaction vessel to continuously collect spectral data. This data can then be correlated with the concentration of this compound using chemometric models. This allows for the continuous monitoring of the impurity level throughout the synthesis process.
By implementing PAT, manufacturers can gain a deeper understanding of the process and identify the critical process parameters (CPPs) that influence the formation of this compound. This knowledge can then be used to establish a design space within which the process can operate to consistently produce a product with acceptable impurity levels.
Table 3: Potential PAT Tools for Monitoring this compound
| PAT Tool | Application | Advantages |
| In-line NIR Spectroscopy | Real-time monitoring of reactant consumption and product/impurity formation during synthesis. | Non-destructive, rapid analysis, can be used with fiber optic probes. |
| In-line Raman Spectroscopy | Provides information on molecular vibrations and can be used to monitor changes in chemical composition. | High specificity, less interference from water, suitable for aqueous and non-aqueous systems. |
| At-line HPLC | Automated sampling and analysis of reaction aliquots to provide near-real-time impurity profiles. | High sensitivity and selectivity, provides quantitative data. |
| Multivariate Data Analysis (MVDA) | Used to build predictive models that correlate spectral data with impurity concentrations. | Enables real-time process control and fault detection. |
Mitigation Strategies for Minimizing this compound Formation
The control of impurities is a fundamental aspect of pharmaceutical manufacturing. Minimizing the formation of this compound requires a comprehensive approach that includes the optimization of the synthesis route and strict control over manufacturing and storage conditions.
Optimization of Synthesis Routes for Ivabradine
The synthesis of Ivabradine typically involves several chemical steps, and the formation of this compound can occur as a byproduct in certain reaction conditions. google.com Optimizing the synthesis route to minimize the formation of this impurity is a key strategy.
One approach is to carefully select the reagents, solvents, and catalysts used in the synthesis. For example, the choice of the reducing agent in the final step of the synthesis can influence the level of Dehydro Ivabradine impurity.
Furthermore, controlling the reaction parameters such as temperature, pH, and reaction time is crucial. For instance, carrying out the reaction at a lower temperature may help to reduce the rate of side reactions that lead to the formation of this compound.
Purification techniques also play a vital role in removing any this compound that may have formed. Crystallization is a common method used to purify the final Ivabradine product, and the choice of solvent and crystallization conditions can be optimized to selectively crystallize Ivabradine, leaving the impurity in the mother liquor.
Advanced Research Considerations and Future Directions
Computational Chemistry and Molecular Modeling Studies
Computational approaches offer a powerful lens through which the characteristics of Dehydro Ivabradine Oxalate (B1200264) can be predicted and understood at a molecular level. These in silico methods provide insights that are often difficult to obtain through experimental means alone.
Prediction of Dehydro Ivabradine Oxalate Stability and Reactivity
Key predictive parameters for the stability and reactivity of this compound are detailed in the table below.
| Parameter | Predicted Value/Characteristic | Significance |
| pKa | 8.77 ± 0.50 | Indicates the compound's acidity, influencing its behavior in different pH environments. |
| Molecular Weight | 556.6 g/mol nih.gov | A fundamental physical property used in various calculations and analytical procedures. |
| Molecular Formula | C₂₉H₃₆N₂O₉ nih.gov | Defines the elemental composition of the molecule. |
These computational predictions are vital for optimizing the synthesis and purification processes of Ivabradine, helping to control the formation of this compound as an impurity.
Elucidation of Reaction Transition States and Energy Barriers
Understanding the formation of this compound during the synthesis of Ivabradine is crucial for minimizing its presence in the final product. Computational chemistry can be employed to model the reaction pathways leading to its formation, including the elucidation of transition states and the calculation of energy barriers.
The formation of this compound is associated with the synthesis or degradation of Ivabradine. By mapping the energetic landscape of these reactions, researchers can identify the most favorable conditions for the synthesis of Ivabradine while disfavoring the pathways that lead to the creation of this impurity. Such studies can guide the optimization of reaction parameters like temperature and catalysts to enhance the yield and purity of Ivabradine.
Isotope Labeling in Mechanistic Research
While specific studies on the use of isotope labeling in the mechanistic research of this compound are not extensively documented in publicly available literature, this technique represents a significant future direction. Isotope labeling, by replacing specific atoms in a molecule with their heavier isotopes (e.g., ¹³C for ¹²C, or ²H for ¹H), allows researchers to trace the metabolic and degradative pathways of compounds.
In the context of this compound, isotope labeling could be instrumental in:
Tracing Degradation Pathways: By labeling specific positions on the Ivabradine molecule, researchers could track the fragments and intermediates that lead to the formation of this compound under various stress conditions.
Understanding Metabolic Fate: If this compound were to be studied for its own metabolic profile, isotope labeling would be the definitive method to follow its absorption, distribution, metabolism, and excretion in biological systems.
Development of Novel Analytical Approaches for Trace Level Detection
The detection and quantification of impurities such as this compound are critical for ensuring the safety and efficacy of pharmaceutical products. nbinno.com While High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose, ongoing research focuses on developing more sensitive and efficient analytical techniques for trace-level detection. nbinno.comrsc.org
Recent advancements in analytical chemistry that could be applied to the trace level detection of this compound include:
Ultra-High-Performance Liquid Chromatography (UHPLC): Offers higher resolution, faster analysis times, and improved sensitivity compared to conventional HPLC.
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides high selectivity and sensitivity, enabling the detection and identification of impurities at very low concentrations.
Capillary Electrophoresis (CE): A high-efficiency separation technique that can be an alternative or complementary method to HPLC for impurity profiling.
This compound is currently used as a reference standard to validate these analytical methods, ensuring their accuracy and reliability in quantifying its presence in Ivabradine substances and products. The development of novel methods with lower limits of detection is an active area of research to further enhance the quality control of Ivabradine.
Q & A
Q. What analytical methods are recommended for quantifying Dehydro Ivabradine Oxalate and its metabolites in biological matrices?
A sensitive LC-MS/MS method with gradient elution and a high pH mobile phase (e.g., Waters X-Bridge® column) is critical for separating Dehydro Ivabradine from Ivabradine and its active metabolite N-Desmethyl Ivabradine due to their structural similarity (1 amu difference). Validation should include interference testing at 2.5 ng/mL to ensure specificity and accuracy .
Q. How should stability studies for this compound be designed to meet regulatory standards?
Stability testing must include long-term (18 months at 25°C/60% RH) and accelerated conditions (6 months at 40°C/75% RH). Monitoring oxidative degradation is essential, as the oxalate salt is more prone to degradation than the hydrochloride form. Inclusion of antioxidants like butylhydroxytoluene (BHT) in formulations can mitigate this issue .
Q. What synthetic pathways are documented for this compound?
The compound is synthesized via a multi-step process involving intermediates such as 7,8-dimethoxybenzocyclobutan-1-yl derivatives. Purification methods focus on recrystallization to achieve high purity, with patent literature emphasizing novel intermediates and amorphous solid dispersions for enhanced bioavailability .
Q. How are bioequivalence studies between generic and innovator formulations conducted?
Comparative dissolution studies (e.g., 15-minute dissolution profiles) and pharmacokinetic trials in human subjects are standard. Dose proportionality across strengths (5 mg, 7.5 mg) must be demonstrated, with bioequivalence criteria met for AUC and Cmax .
Advanced Research Questions
Q. How can analytical interference from structural analogs like Dehydro Ivabradine be resolved in LC-MS assays?
Optimizing chromatographic conditions (e.g., high pH mobile phase, gradient elution) is necessary to separate Dehydro Ivabradine from Ivabradine. Mass spectrometric detection alone is insufficient due to identical fragmentation patterns; thus, baseline chromatographic separation is mandatory to avoid peak distortion and quantification errors .
Q. What strategies address oxidative degradation in this compound formulations?
Accelerated stability studies under high humidity/temperature conditions can identify degradation pathways. Incorporating BHT at 0.01–0.05% w/w in the formulation effectively reduces oxidation. Storage recommendations (e.g., ≤25°C in airtight containers) are derived from impurity profiling under stress conditions .
Q. How should in vivo experiments be designed to evaluate cardiovascular effects of this compound?
Telemetric monitoring in rodent models allows real-time assessment of heart rate and blood pressure under stress. Neuroendocrine responses (e.g., plasma epinephrine, corticosterone) should be measured via immunoassays to correlate pharmacological effects with biochemical markers .
Q. How can contradictions in subgroup analyses of clinical trials (e.g., heart rate reduction vs. beta-blocker interactions) be interpreted?
Statistical rigor is critical when analyzing subgroup data. For instance, in the SHIFT trial, Ivabradine’s efficacy was attributed to heart rate reduction rather than beta-blocker dose adjustments. Sensitivity analyses and multivariable regression should confirm confounding factors before drawing causal inferences .
Q. What methodological considerations apply to cost-effectiveness analyses of Ivabradine in chronic heart failure (CHF)?
Markov models with 20-year horizons and 3-month cycle lengths are used to estimate QALYs and incremental cost-effectiveness ratios (ICERs). Inputs include real-world cohort data, clinical parameters from trials (e.g., SHIFT China), and probabilistic sensitivity analyses to validate robustness .
Q. How does this compound’s mechanism differ from beta-blockers in CHF management?
Unlike beta-blockers, Ivabradine selectively inhibits the If current in sinoatrial nodes, reducing heart rate without affecting myocardial contractility. Experimental designs should isolate heart rate effects via placebo-controlled trials and exclude patients with atrial fibrillation to avoid confounding outcomes .
Methodological Notes
- Data Contradiction Analysis : Use sensitivity analyses (univariate/probabilistic) to test model assumptions in pharmacoeconomic studies .
- Experimental Validation : Cross-validate LC-MS results with orthogonal techniques (e.g., HPLC-UV) to confirm analyte specificity .
- Ethical Considerations : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when formulating research questions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
